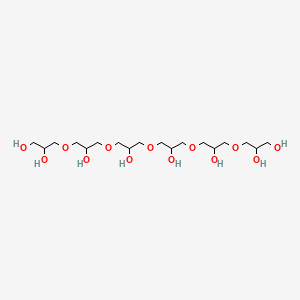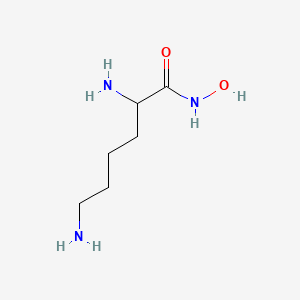![molecular formula C23H26INO2 B12301443 rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle est un composé organique complexe doté d'une structure unique. Il est caractérisé par la présence d'un atome d'iode, d'un groupe benzyle et d'un groupe phényle, ce qui en fait un composé intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du (5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle implique plusieurs étapes. La voie de synthèse commence généralement par la préparation du noyau cyclopenta[d]azépine, suivie de l'introduction des groupes iode et benzyle. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour garantir la stéréochimie souhaitée. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
(5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile. Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
(5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat idéal pour l'étude des interactions biologiques au niveau moléculaire.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du (5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à des effets biologiques spécifiques. Les voies impliquées dans ces interactions sont encore à l'étude, mais elles peuvent inclure des voies de transduction du signal et des processus métaboliques.
Mécanisme D'action
The mechanism of action of rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are still under investigation, but they may include signal transduction pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
(5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle peut être comparé à des composés similaires tels que :
- rac-(4aR,8aR)-3-benzyl-8a-méthoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
- acide rac-(3R,3aR,5S,6S,6aS,7S)-6-hydroxy-2-oxohexahydro-2H-3,5-méthanocyclopenta[b]furanne-7-carboxylique Ces composés présentent des similitudes structurelles mais diffèrent par leurs groupes fonctionnels et leurs propriétés chimiques spécifiques, ce qui met en évidence le caractère unique du (5aR,6S,7S,8aR)-6-iodo-7-phényloctahydrocyclopenta[d]azépine-3(2H)-carboxylate de rac-benzyle.
Propriétés
Formule moléculaire |
C23H26INO2 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyl-2,4,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[d]azepine-3-carboxylate |
InChI |
InChI=1S/C23H26INO2/c24-22-20-12-14-25(23(26)27-16-17-7-3-1-4-8-17)13-11-19(20)15-21(22)18-9-5-2-6-10-18/h1-10,19-22H,11-16H2/t19-,20+,21-,22-/m0/s1 |
Clé InChI |
CMJOVVUPSGHBNG-LRSLUSHPSA-N |
SMILES isomérique |
C1CN(CC[C@@H]2[C@@H]1C[C@H]([C@H]2I)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC2C1CC(C2I)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)


![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)







![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

